molecular formula C31H31FN6O2 B2849590 N-(1-benzylpiperidin-4-yl)-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide CAS No. 902921-26-0

N-(1-benzylpiperidin-4-yl)-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide

Cat. No.: B2849590
CAS No.: 902921-26-0
M. Wt: 538.627
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzylpiperidin-4-yl)-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a useful research compound. Its molecular formula is C31H31FN6O2 and its molecular weight is 538.627. The purity is usually 95%.
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Biological Activity

N-(1-benzylpiperidin-4-yl)-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzylpiperidine moiety and a triazoloquinazoline derivative. Its molecular formula is C22H25FN2OC_{22}H_{25}FN_2O with a molecular weight of approximately 364.44 g/mol. The presence of a fluorophenyl group suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exhibit activity through the following mechanisms:

  • NMDA Receptor Modulation : Similar compounds have been shown to interact with NMDA receptors, which are crucial for synaptic plasticity and memory function. Alterations in NMDA receptor activity can lead to neuroprotective effects or cognitive enhancement .
  • Inhibition of Specific Enzymes : The compound may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, potentially enhancing levels of neurotransmitters like dopamine and serotonin .
  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Pharmacological Effects

The biological activity of the compound has been assessed in various studies:

Antidepressant Effects

In preclinical models, compounds similar to this have exhibited antidepressant-like effects in behavioral assays. These effects are often attributed to increased monoaminergic transmission and modulation of glutamatergic signaling pathways.

Analgesic Properties

Studies suggest that the compound may possess analgesic properties through its action on opioid receptors or modulation of pain pathways in the central nervous system.

Neuroprotective Effects

Research indicates potential neuroprotective effects against oxidative stress and excitotoxicity associated with neurodegenerative diseases .

Case Studies

A review of recent literature reveals several case studies highlighting the biological activity of related compounds:

  • Study on Cognitive Enhancement : A study published in Current Opinion in Structural Biology examined the effects of similar compounds on cognitive function in rodent models. The results indicated significant improvements in memory retention and learning capabilities associated with NMDA receptor modulation .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of triazole-containing compounds against various bacterial strains. The findings demonstrated that certain structural modifications enhanced antibacterial potency .
  • Safety Profile Assessment : Toxicological assessments have shown that similar compounds exhibit low toxicity profiles in vitro and in vivo, suggesting a favorable safety margin for therapeutic applications .

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31FN6O2/c32-24-12-10-23(11-13-24)21-37-30(40)26-8-4-5-9-27(26)38-28(34-35-31(37)38)14-15-29(39)33-25-16-18-36(19-17-25)20-22-6-2-1-3-7-22/h1-13,25H,14-21H2,(H,33,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZQFMHHIZNBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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